Sodium tetrakis(4-fluorophenyl)borate dihydrate

説明

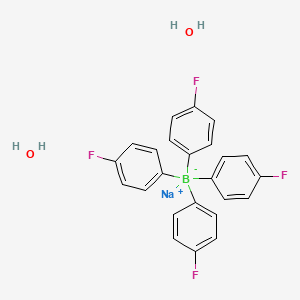

Sodium tetrakis(4-fluorophenyl)borate dihydrate is a sodium salt derivative of tetraphenylborate (TPB). It is commonly used as an anionic additive in various chemical applications. The compound has the molecular formula (FC6H4)4BNa·2H2O and a molecular weight of 450.21 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Sodium tetrakis(4-fluorophenyl)borate dihydrate can be synthesized through the reaction of sodium tetraphenylborate with fluorobenzene under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms on the phenyl rings .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its dihydrate form .

化学反応の分析

Types of Reactions

Sodium tetrakis(4-fluorophenyl)borate dihydrate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms on the phenyl rings are replaced by other substituents.

Complexation Reactions: It can form complexes with metal ions, which is useful in various analytical and industrial applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated organic compounds, while complexation reactions result in metal-borate complexes .

科学的研究の応用

Chemical and Analytical Applications

Ion Selective Electrodes (ISEs)

One of the notable applications of sodium tetrakis(4-fluorophenyl)borate dihydrate is in the development of ion-selective electrodes, particularly for potassium ion detection. The compound enhances the selectivity and sensitivity of these electrodes, making them effective for analyzing biological fluids and environmental samples .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the determination of cations. It improves measurement accuracy in complex mixtures, facilitating the analysis of diverse samples including pharmaceuticals and environmental pollutants .

Two-Phase Titration

The compound is widely used in two-phase titration methods to quantify nonionic surfactants in the presence of anionic surfactants. This application is crucial for assessing surfactant concentrations in various formulations, including detergents and personal care products .

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research. It is utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). By improving drug formulation processes, this compound contributes to more effective therapeutic outcomes .

Material Science

In material science, this compound is employed in synthesizing advanced materials such as polymers and nanocomposites. These materials are integral to electronics and coatings due to their unique properties, including enhanced conductivity and stability .

Biochemical Applications

The compound is also applied in biochemistry as a stabilizing agent for proteins and enzymes. It helps maintain their activity during experimental procedures, which is essential for various biochemical assays and studies .

Environmental Applications

Recent studies have highlighted the use of this compound for removing cesium ions from A-type zeolites, demonstrating its potential in environmental remediation efforts . This application showcases its utility in addressing issues related to radioactive contamination.

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Chemical Analysis | Ion-selective electrodes, cation determination |

| Pharmaceuticals | Drug formulation enhancement |

| Material Science | Synthesis of polymers and nanocomposites |

| Biochemistry | Stabilization of proteins and enzymes |

| Environmental Science | Removal of cesium ions from zeolites |

Case Studies

- Development of Potassium-Selective Membranes : Research has demonstrated that this compound can be used as a dopant in valinomycin-based potassium-selective membranes, significantly enhancing their performance in medical diagnostics .

- Fluorescence Modulation in Nanoparticles : A study explored how this compound modulates fluorescence properties in polymer nanoparticles, indicating its potential for applications in sensor technology .

- In Situ Environmental Measurements : The construction of a new potentiometric sensor using this compound has been reported, illustrating its application in real-time environmental monitoring .

作用機序

The mechanism by which sodium tetrakis(4-fluorophenyl)borate dihydrate exerts its effects involves its ability to act as an anionic additive. It interacts with cations and other positively charged species, facilitating various chemical and analytical processes. The molecular targets and pathways involved include the formation of stable complexes with metal ions and the enhancement of sensor selectivity and sensitivity .

類似化合物との比較

Similar Compounds

Sodium tetraphenylborate: Similar in structure but lacks the fluorine atoms on the phenyl rings.

Potassium tetrakis(4-chlorophenyl)borate: Contains chlorine atoms instead of fluorine on the phenyl rings.

Lithium tetrakis(pentafluorophenyl)borate: Contains pentafluorophenyl groups instead of 4-fluorophenyl groups.

Uniqueness

Sodium tetrakis(4-fluorophenyl)borate dihydrate is unique due to the presence of fluorine atoms on the phenyl rings, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as in sensor technology and analytical chemistry .

生物活性

Sodium tetrakis(4-fluorophenyl)borate dihydrate (CAS Number: 207683-22-5) is a boron-containing compound known for its diverse applications in analytical chemistry, particularly in the quantification of nonionic surfactants and in the development of ion-selective electrodes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₂₄H₂₀BF₄NaO₂

- Molecular Weight : 414.19 g/mol

- Purity : ≥98.0% (by HPLC)

This compound exhibits its biological activity primarily through interactions with nonionic surfactants. The compound functions as a reagent in two-phase titration, facilitating the quantification of these surfactants in various samples.

Target of Action

- Nonionic Surfactants : These compounds are crucial in lowering surface tension between liquids, and this compound is instrumental in their analysis.

Mode of Action

The interaction mechanism involves:

- Two-phase Titration : This method allows for the effective separation and quantification of nonionic surfactants in the presence of other ionic species .

- Ionic Interactions : The compound acts as a cation exchanger, which facilitates selective binding to specific ions, influencing biochemical pathways related to cell signaling and metabolism.

Biochemical Applications

This compound is utilized in several key biochemical applications:

- Potentiometric Measurement : It plays a significant role in the development of sensors for measuring ammonia and blood urea nitrogen (BUN), crucial for clinical diagnostics.

- Ion-Selective Electrodes : The compound is incorporated into ion-selective membranes to enhance sensor performance, improving selectivity and stability under varying conditions .

- Extraction Techniques : It aids in the extraction of quaternary ammonium salts and aromatic amines from complex mixtures, enhancing analytical capabilities in pharmaceutical research.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound across various fields:

- Development of pH Sensors : A study demonstrated its incorporation into hydrous iridium dioxide-based pH sensors, showcasing enhanced sensitivity and stability compared to traditional methods .

- Impact on Cellular Processes : Research indicates that this compound affects cellular signaling pathways, gene expression, and metabolic processes through its ionic interactions with biomolecules.

特性

IUPAC Name |

sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGDEJOIBMWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BF4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-22-5 | |

| Record name | Na-tetrakis(4-fluorophenyl)borate, 2H2O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。